Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles . One common method includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Scientific Research Applications
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2-Methyl-1H-imidazole: Another derivative with similar biological activities.
1,4-Naphthoquinone: A related compound with similar oxidation reactions.
Uniqueness
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of both naphthoquinone and imidazole. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Biological Activity
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H9N2O2 and a molecular weight of approximately 201.21 g/mol. Its structure features both naphthalene and imidazole rings, which contribute to its unique chemical properties and biological activities. The presence of a carboxylate group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of naphthoimidazoles can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications as antimicrobial agents in clinical settings .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Naphthoimidazole derivatives have demonstrated efficacy in inhibiting tumor growth in various cancer models. For instance, studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific molecular pathways related to cell survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:
- Inhibition of DNA Synthesis : The compound can interfere with bacterial DNA synthesis, leading to cell death. This mechanism is crucial for its antimicrobial activity.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant tissues .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -
Anticancer Activity : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 1H-benzo[f]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15) |
InChI Key |
RHGIPHYOXOMDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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